5-epi Emtricitabine-13C,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-epi Emtricitabine-13C,15N2 is a labeled analogue of 5-epi Emtricitabine, which is an epimer of Emtricitabine. Emtricitabine is a nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus (HIV) and has antagonistic activity against the hepatitis B virus . The labeled compound contains stable isotopes of carbon (13C) and nitrogen (15N), making it useful for isotopic labeling and quantification studies .
Preparation Methods
The preparation of 5-epi Emtricitabine-13C,15N2 involves synthetic routes similar to those used for EmtricitabineThe labeled isotopes are incorporated during the synthesis to produce the final compound . Industrial production methods may involve optimizing reaction conditions to ensure high yield and purity, including controlling temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
5-epi Emtricitabine-13C,15N2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the oxathiolane ring or the pyrimidinone moiety .
Scientific Research Applications
5-epi Emtricitabine-13C,15N2 is primarily used in scientific research for isotopic labeling and quantification studies. Its stable isotopes make it valuable for studying metabolic pathways, drug development, and pharmacokinetic studies . In chemistry, it is used as a reference standard for analytical methods. In biology and medicine, it helps in understanding the metabolism and mechanism of action of nucleoside reverse transcriptase inhibitors. In industry, it is used for quality control and validation of analytical methods .
Mechanism of Action
The mechanism of action of 5-epi Emtricitabine-13C,15N2 is similar to that of Emtricitabine. It inhibits the activity of HIV reverse transcriptase, an enzyme necessary for the replication of the virus. By incorporating into the viral DNA, it prevents the addition of new nucleotides, thereby halting viral replication. This inhibition reduces the amount of virus in the body and helps in managing HIV infection.
Comparison with Similar Compounds
5-epi Emtricitabine-13C,15N2 is unique due to its stable isotopic labeling, which distinguishes it from other nucleoside reverse transcriptase inhibitors. Similar compounds include Emtricitabine, 2-epi Emtricitabine, and other labeled analogues like Emtricitabine-13C,15N2 . The primary difference lies in the specific isotopic labels and the position of the epimerization, which can affect their pharmacokinetic properties and applications in research .
Properties
Molecular Formula |
C8H10FN3O3S |
---|---|
Molecular Weight |
250.23 g/mol |
IUPAC Name |
4-amino-5-fluoro-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](213C,1,3-15N2)pyrimidin-2-one |
InChI |
InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6-/m1/s1/i8+1,11+1,12+1 |
InChI Key |
XQSPYNMVSIKCOC-FTAPCUFXSA-N |
Isomeric SMILES |
C1[C@@H](O[C@H](S1)CO)[15N]2C=C(C(=[15N][13C]2=O)N)F |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.